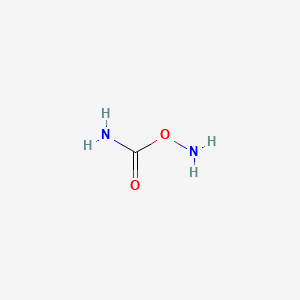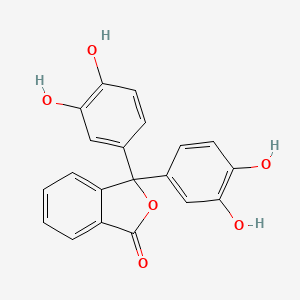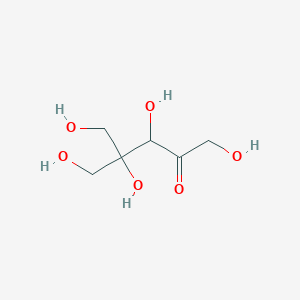![molecular formula C12H17N5O3S B14749703 (2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6,N6-Dimethyl-4’-thio-adenosine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often involve the inhibition of DNA synthesis and the induction of apoptosis .
Vorbereitungsmethoden
The synthesis of N6,N6-Dimethyl-4’-thio-adenosine typically involves the methylation of adenosine at the N6 position followed by the introduction of a thio group at the 4’ position. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods are not widely documented, but they generally involve standard nucleoside synthesis techniques .
Analyse Chemischer Reaktionen
N6,N6-Dimethyl-4’-thio-adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
N6,N6-Dimethyl-4’-thio-adenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Researchers use this compound to investigate the biological effects of nucleoside analogs, particularly their role in DNA synthesis and repair.
Medicine: Due to its antitumor activity, N6,N6-Dimethyl-4’-thio-adenosine is studied for its potential use in cancer therapy, especially for treating lymphoid malignancies.
Wirkmechanismus
The mechanism of action of N6,N6-Dimethyl-4’-thio-adenosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication. The pathways affected by this compound are primarily those related to cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
N6,N6-Dimethyl-4’-thio-adenosine is unique among purine nucleoside analogs due to its specific modifications at the N6 and 4’ positions. Similar compounds include:
N6-Methyladenosine: Another methylated adenosine analog with different biological properties.
4’-Thioadenosine: A thio-modified adenosine analog without the N6 methylation.
N6,N6-Dimethyladenosine: Lacks the thio modification at the 4’ position. The uniqueness of N6,N6-Dimethyl-4’-thio-adenosine lies in its combined methylation and thio modifications, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17N5O3S |
|---|---|
Molekulargewicht |
311.36 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 |
InChI-Schlüssel |
NKUSOPZCDPOALO-WOUKDFQISA-N |
Isomerische SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](S3)CO)O)O |
Kanonische SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(S3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H,10H-Fluoreno[1,2-D][1,3]dioxole](/img/structure/B14749634.png)


![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)

![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)






![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
